molecular formula C8H11FN2O B1651656 3-Fluoro-4-(1-hydrazinylethyl)phenol CAS No. 1314923-22-2

3-Fluoro-4-(1-hydrazinylethyl)phenol

Cat. No.: B1651656
CAS No.: 1314923-22-2
M. Wt: 170.18
InChI Key: KFKSRZNKMRYXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(1-hydrazinylethyl)phenol is a fluorinated phenolic compound featuring a hydrazinyl-substituted ethyl group at the para position of the aromatic ring. The hydrazinyl moiety (-NH-NH₂) introduces unique chemical reactivity, enabling participation in hydrogen bonding, coordination chemistry, and condensation reactions. This structural motif is often exploited in medicinal chemistry for designing enzyme inhibitors or receptor ligands due to its ability to mimic peptide bonds or interact with biological targets .

Properties

CAS No.

1314923-22-2

Molecular Formula

C8H11FN2O

Molecular Weight

170.18

IUPAC Name

3-fluoro-4-(1-hydrazinylethyl)phenol

InChI

InChI=1S/C8H11FN2O/c1-5(11-10)7-3-2-6(12)4-8(7)9/h2-5,11-12H,10H2,1H3

InChI Key

KFKSRZNKMRYXAW-UHFFFAOYSA-N

SMILES

CC(C1=C(C=C(C=C1)O)F)NN

Canonical SMILES

CC(C1=C(C=C(C=C1)O)F)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Properties/Applications Reference
3-Fluoro-4-(1-hydrazinylethyl)phenol -F, -(CH₂CH₂-NH-NH₂) ~184.2 g/mol Potential biological targeting via hydrazine reactivity N/A
3-Fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl -F, -(CF₃-CHOH) ~238.2 g/mol Androgen receptor modulation; increased lipophilicity due to CF₃
3-Fluoro-4-(trifluoromethyl)phenol -F, -CF₃ 180.1 g/mol High electronegativity; used in agrochemicals
3-Fluoro-4-(octyloxy)phenol -F, -(O-C₈H₁₇) 236.3 g/mol Enhanced lipophilicity for membrane permeability
3-(1,3,4-oxadiazol-2-yl)phenol -Oxadiazole ring ~176.2 g/mol Metabolic stability; antimicrobial applications

Physicochemical Properties

  • Hydrazinylethyl derivative: Polar hydrazine group enhances solubility in polar solvents (e.g., water, ethanol) but reduces logP (~1.5 predicted).
  • Trifluoromethyl derivative (CAS 219581-07-4) : High lipophilicity (logP ~2.8) due to CF₃; melting point 102–104°C .
  • Octyloxy derivative (CAS 108542-40-1) : Extremely lipophilic (logP ~4.2); solid at room temperature .

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